Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that features a dihydropyridine core with phenyl and trifluoromethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification processes such as crystallization and chromatography are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and trifluoromethylphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dihydropyridine core can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as a nonsteroidal anti-inflammatory drug.
Sorafenib: A kinase inhibitor with a trifluoromethyl group used in cancer therapy.
Uniqueness
Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of a dihydropyridine core with phenyl and trifluoromethylphenyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H18F3NO4 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H18F3NO4/c1-29-20(27)17-12-26(16-10-6-9-15(11-16)22(23,24)25)13-18(21(28)30-2)19(17)14-7-4-3-5-8-14/h3-13,19H,1-2H3 |
InChI Key |
IWEWPIGQLBCUJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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